2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole
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Overview
Description
2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound that features a cyclopropyl group, a hydroxyboryl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyboryl group can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to modify the functional groups or the overall structure.
Substitution: The phenyl ring and the dihydrooxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyboryl group can yield boronic acids, while substitution reactions can introduce new functional groups onto the phenyl ring or the dihydrooxazole ring .
Scientific Research Applications
2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with various molecular targets and pathways. The hydroxyboryl group can form reversible covalent bonds with biological molecules, making it useful in enzyme inhibition or as a molecular probe . The dihydrooxazole ring can interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing molecules such as phenylboronic acid, vinylboronic acid, and various boronate esters . These compounds share some structural features and reactivity patterns with 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, a hydroxyboryl group, and a dihydrooxazole ring.
Properties
CAS No. |
872495-59-5 |
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Molecular Formula |
C14H18BNO2 |
Molecular Weight |
243.11 g/mol |
IUPAC Name |
cyclopropyl-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]borinic acid |
InChI |
InChI=1S/C14H18BNO2/c1-14(2)9-18-13(16-14)10-4-3-5-12(8-10)15(17)11-6-7-11/h3-5,8,11,17H,6-7,9H2,1-2H3 |
InChI Key |
QLLRYCUNIPQFKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1)(C2=CC(=CC=C2)C3=NC(CO3)(C)C)O |
Origin of Product |
United States |
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